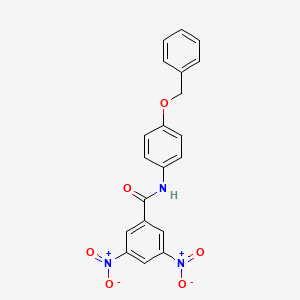![molecular formula C18H15ClFN3O B2399789 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one CAS No. 951464-32-7](/img/structure/B2399789.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core substituted with a 4-chlorophenyl ethylamino group and a 3-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common route starts with the preparation of 2-(4-chlorophenyl)ethylamine, which is then reacted with 3-fluorobenzoyl chloride to form an intermediate. This intermediate undergoes cyclization with hydrazine to form the pyrazinone core. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)ethylamine: A precursor in the synthesis of the target compound.
3-fluorobenzoyl chloride: Another precursor used in the synthetic route.
Pyrazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazinone core with both 4-chlorophenyl and 3-fluorophenyl groups makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(3-fluorophenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-14-6-4-13(5-7-14)8-9-21-17-18(24)23(11-10-22-17)16-3-1-2-15(20)12-16/h1-7,10-12H,8-9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOBCSCWBQVRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2399706.png)
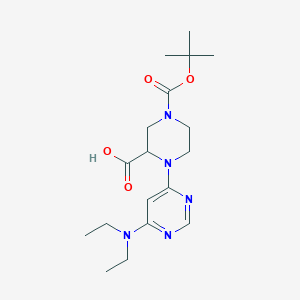
![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)

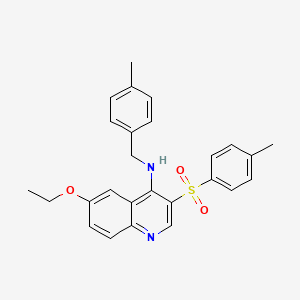
![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)
![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)
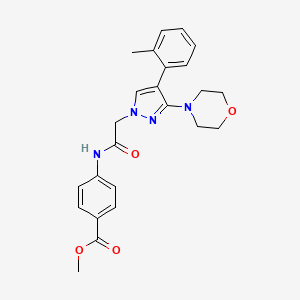
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)
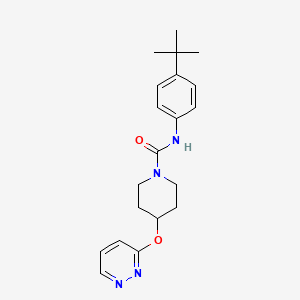
![N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2399721.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)

